![molecular formula C22H25N3O2S B2963287 2-methyl-1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole CAS No. 2097918-77-7](/img/structure/B2963287.png)
2-methyl-1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole
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Overview
Description
The compound “2-methyl-1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole” is a complex organic molecule. It contains a benzo[d]imidazole group, a pyrrolidine group, and a tetrahydronaphthalene group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures. The benzo[d]imidazole group is a fused ring system that contains a benzene ring fused to an imidazole ring. The pyrrolidine group is a simple cyclic amine, and the tetrahydronaphthalene group is a polycyclic aromatic hydrocarbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Some general properties might include its molecular weight, boiling and melting points, and solubility in various solvents .Scientific Research Applications
Synthesis and Biological Activity
- Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents. These compounds, including variations of the chemical structure , have shown good cytoprotective properties in various models, although they did not display significant antisecretory activity (Starrett et al., 1989).
Polarographic Studies and Chemical Properties
- Certain alkyl imidazolyl sulfoxides and sulfides, related to the chemical , have been studied polarographically. These studies reveal insights into their electron densities and reducibility, which are critical for understanding their chemical behavior and potential applications (Johansson & Wendsjö, 1983).
Coordination and Interaction with Metal Centers
- Compounds similar to 2-methyl-1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole have been synthesized and characterized for their interaction with nickel centers. These interactions are crucial for understanding the potential of such compounds in catalysis and material science (Bermejo et al., 2000).
Domino Reactions and Synthesis of Derivatives
- An efficient three-component reaction for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives has been developed. This process demonstrates the compound's utility in organic synthesis and the creation of various functionalized derivatives (Cui et al., 2018).
Structural Characterization of Metal Complexes
- The structural characterization of metal complexes containing derivatives of the compound has been conducted. These studies are significant for the development of new materials and catalysts (Sousa et al., 2001).
Synthesis of Highly Substituted Imidazoles
- The compound has been used in the synthesis of highly substituted imidazoles, highlighting its role in the creation of complex organic molecules (Zare et al., 2015).
Applications in Corrosion Inhibition
- Derivatives of this compound have been explored for their role in corrosion inhibition, particularly for mild steel in acidic environments. This indicates potential industrial applications in protecting metals from corrosion (Ammal et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its target. For instance, if the compound targets an enzyme, it may inhibit or enhance the enzyme’s activity, thereby affecting the metabolic pathway in which the enzyme is involved .
Pharmacokinetics
Its molecular structure suggests that it may be lipophilic, which could influence its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the nature of its interaction with these targets. For example, if the compound inhibits an enzyme, it could lead to a decrease in the production of the enzyme’s product .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, a certain pH or temperature might be necessary for the compound to interact optimally with its target .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-16-23-21-8-4-5-9-22(21)25(16)19-12-13-24(15-19)28(26,27)20-11-10-17-6-2-3-7-18(17)14-20/h4-5,8-11,14,19H,2-3,6-7,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXNAEWJCFRMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)C4=CC5=C(CCCC5)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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